molecular formula C14H13F3N2O2S B2734612 N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 338793-11-6

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2734612
CAS No.: 338793-11-6
M. Wt: 330.33
InChI Key: IKRZEBNOKVJTQK-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a methoxybenzyl group, a trifluoromethyl group, and a thiazole ring

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. For similar compounds, safety data sheets provide information on potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in various fields, such as medicine, electronics, agrochemicals, and catalysis . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The trifluoromethyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-8-19-12(14(15,16)17)11(22-8)13(20)18-7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZEBNOKVJTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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